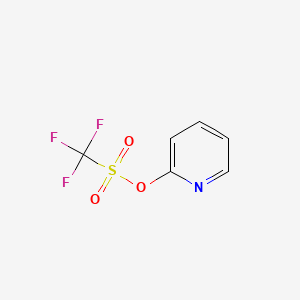

2-Pyridyl trifluoromethanesulfonate

Description

Properties

IUPAC Name |

pyridin-2-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO3S/c7-6(8,9)14(11,12)13-5-3-1-2-4-10-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLRMVLTWJTLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398164 | |

| Record name | 2-Pyridyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65007-00-3 | |

| Record name | 2-Pyridyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Pyridyl Trifluoromethanesulfonate

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the synthesis of 2-pyridyl trifluoromethanesulfonate (2-pyridyl triflate). Esteemed as a critical building block in modern organic synthesis, particularly for its role in transition-metal-catalyzed cross-coupling reactions, a thorough understanding of its preparation is paramount. This document elucidates the prevalent synthetic methodologies, delves into the mechanistic underpinnings of the transformations, presents detailed and validated experimental protocols, and addresses the critical safety considerations associated with the reagents. The content is structured to offer not just procedural steps, but a causal understanding of experimental choices, empowering researchers to optimize and troubleshoot the synthesis effectively.

Introduction: The Strategic Importance of 2-Pyridyl Triflate

The pyridine moiety is a ubiquitous scaffold in a vast array of biologically active molecules, agrochemicals, and functional materials.[1] Consequently, the development of robust and versatile methods for the functionalization of the pyridine ring is a cornerstone of contemporary synthetic chemistry. This compound has emerged as a superior electrophilic coupling partner due to the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group.[2] This property facilitates a wide range of carbon-carbon and carbon-heteroatom bond formations under relatively mild conditions, most notably in palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[2][3] The triflate is often preferred over the analogous halides (chlorides, bromides) due to its enhanced reactivity, which can lead to higher yields and broader substrate scope.[2] This guide will focus on the practical synthesis of this key intermediate, providing the necessary insights for its successful laboratory preparation.

Synthetic Strategies: Pathways to 2-Pyridyl Triflate

There are two principal and reliable strategies for the synthesis of this compound, each with its own set of advantages and considerations.

The Primary Pathway: Triflation of 2-Hydroxypyridine

The most direct and widely employed method for the synthesis of 2-pyridyl triflate is the reaction of 2-hydroxypyridine with a potent triflating agent, most commonly trifluoromethanesulfonic anhydride (Tf₂O).[4][5]

2.1.1. Mechanistic Rationale and Tautomerism

The reaction proceeds via the nucleophilic attack of the oxygen atom of 2-hydroxypyridine on one of the electrophilic sulfur atoms of triflic anhydride. A crucial aspect to consider is the tautomeric equilibrium of the starting material. 2-Hydroxypyridine exists in equilibrium with its pyridone tautomer, 2-pyridone.[6] While the pyridone form is often predominant in the solid state and in solution, the hydroxypyridine tautomer is the reactive species in the O-triflation reaction.[6] The presence of a non-nucleophilic base is essential to deprotonate the hydroxyl group, enhancing its nucleophilicity, and to neutralize the trifluoromethanesulfonic acid byproduct generated during the reaction.

Sources

- 1. Buy this compound | 65007-00-3 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions [beilstein-journals.org]

- 5. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Pyridyl Trifluoromethanesulfonate: Properties, Synthesis, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridyl trifluoromethanesulfonate, often abbreviated as 2-pyridyl triflate, is a versatile and highly reactive heterocyclic building block in organic synthesis.[1] Its significance stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group, which facilitates a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[2] This attribute makes it an invaluable tool for the synthesis of complex pyridine-containing molecules, a scaffold frequently found in pharmaceuticals, agrochemicals, and functional materials.[2][3][4]

The pyridine motif is a cornerstone in medicinal chemistry, and the ability to functionalize the pyridine ring at the 2-position is crucial for the development of new therapeutic agents.[2][5] However, the direct functionalization of 2-halopyridines can be challenging, and 2-pyridyl organometallic reagents are often unstable.[6][7] 2-Pyridyl triflate serves as a stable and effective alternative, enabling a diverse array of cross-coupling reactions with a broad substrate scope.[8][9] This guide provides a comprehensive overview of the core properties, synthesis, and reactivity of this compound, with a particular focus on its practical applications and experimental protocols relevant to researchers in drug discovery and development.

Physicochemical Properties

This compound is an organosulfur compound that is typically a colorless to pale yellow liquid at room temperature.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄F₃NO₃S | [2][10] |

| Molecular Weight | 227.16 g/mol | [1][2][10] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 108 °C at 25 mmHg | [1] |

| Density | 1.477 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.435 | [1] |

| Flash Point | 27 °C (80.6 °F) - closed cup | [1] |

| SMILES String | FC(F)(F)S(=O)(=O)Oc1ccccn1 | [1] |

| InChI Key | COLRMVLTWJTLFJ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of 2-hydroxypyridine (also known as 2-pyridone) with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent).[2][11]

General Synthetic Pathway

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis from 2-Hydroxypyridine

This protocol describes a typical laboratory-scale synthesis of this compound using trifluoromethanesulfonic anhydride.

Materials:

-

2-Hydroxypyridine

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, add 2-hydroxypyridine (1.0 eq).

-

Dissolve the 2-hydroxypyridine in anhydrous dichloromethane (DCM) and add anhydrous pyridine (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of trifluoromethanesulfonic anhydride (1.1 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Reactivity and Key Transformations

The triflate group is an excellent leaving group, making this compound a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 2-Pyridyl triflate readily couples with boronic acids or their esters in the presence of a palladium catalyst and a base to yield 2-aryl or 2-vinylpyridines.[12][13] The "2-pyridyl problem," which refers to the instability and poor reactivity of 2-pyridyl boron reagents, is often circumvented by using 2-pyridyl triflate as the electrophilic partner.[6][14]

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a direct route to 2-aminopyridine derivatives.[9] This reaction involves the palladium-catalyzed coupling of 2-pyridyl triflate with primary or secondary amines.[8][15] The choice of phosphine ligand is crucial for the success of this transformation.[16][17]

Caption: Buchwald-Hartwig amination of this compound.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of 2-alkynylpyridines through the reaction of 2-pyridyl triflate with terminal alkynes.[18] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[19][20]

Sources

- 1. This compound 98 65007-00-3 [sigmaaldrich.com]

- 2. Buy this compound | 65007-00-3 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. scbt.com [scbt.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to Pyridin-2-yl Trifluoromethanesulfonate (2-Pyridyl Triflate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of pyridin-2-yl trifluoromethanesulfonate, commonly known as 2-pyridyl triflate. Its Chemical Abstracts Service (CAS) Registry Number is 65007-00-3 [1][2][3]. As a versatile and highly reactive heterocyclic building block, 2-pyridyl triflate has emerged as a critical electrophilic partner in a myriad of palladium-catalyzed cross-coupling reactions. The triflate moiety serves as an excellent leaving group, often demonstrating reactivity comparable to or exceeding that of traditional aryl halides, thereby enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This guide will detail the synthesis, physicochemical properties, and safe handling of 2-pyridyl triflate. Furthermore, it will provide expert insights and detailed, field-proven protocols for its application in key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which are foundational in modern medicinal chemistry and materials science.

Introduction: The Strategic Advantage of 2-Pyridyl Triflate

The 2-substituted pyridine scaffold is a ubiquitous and privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of robust and versatile methods for its synthesis and functionalization is of paramount importance. While traditional cross-coupling reactions have historically relied on 2-halopyridines, these substrates can present challenges, including sluggish oxidative addition and catalyst inhibition due to the coordinating nature of the pyridine nitrogen.

Pyridin-2-yl triflate offers a powerful alternative. The trifluoromethanesulfonate (triflate, OTf) group is one of the best leaving groups in organic chemistry, a property derived from the extreme stability of the triflate anion due to resonance delocalization and the strong electron-withdrawing effect of the trifluoromethyl group. This inherent reactivity allows cross-coupling reactions to proceed under milder conditions, often with lower catalyst loadings and broader functional group tolerance compared to their halo-pyridine counterparts. This guide serves as a practical resource for chemists seeking to leverage the unique reactivity of 2-pyridyl triflate to streamline complex synthetic routes and access novel chemical matter.

Physicochemical Properties and Characterization

Understanding the fundamental properties of 2-pyridyl triflate is crucial for its effective use and safe handling in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 65007-00-3 | [1][2][3] |

| Molecular Formula | C₆H₄F₃NO₃S | [1][2] |

| Molecular Weight | 227.16 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Boiling Point | 108 °C at 25 mmHg | [2] |

| Density | 1.477 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.435 | [2] |

| Synonyms | Pyridin-2-yl trifluoromethanesulfonate, 2-Pyridyl triflate, Trifluoromethanesulfonic acid 2-pyridyl ester | [1][3][5] |

Spectroscopic Data (Typical): While a definitive, publicly available spectrum specifically for 2-pyridyl triflate is elusive in the searched literature, characterization would rely on standard spectroscopic methods. Based on the structure, the expected NMR data would be:

-

¹H NMR (CDCl₃): Four distinct signals in the aromatic region (approx. δ 7.0-8.5 ppm) corresponding to the four protons on the pyridine ring.

-

¹³C NMR (CDCl₃): Five signals in the aromatic region for the pyridine carbons and a characteristic quartet for the trifluoromethyl carbon (¹JCF coupling).

-

¹⁹F NMR (CDCl₃): A singlet around δ -73 ppm, characteristic of the CF₃ group in a triflate.

Synthesis of 2-Pyridyl Triflate

There are two primary, reliable methods for the synthesis of 2-pyridyl triflate: direct triflation of 2-hydroxypyridine and diazotization of 2-aminopyridine. The choice of method often depends on the availability and cost of the starting material.

Method A: Triflation of 2-Hydroxypyridine (2-Pyridone)

This is the most common and direct approach. 2-Hydroxypyridine exists in tautomeric equilibrium with its major form, 2-pyridone. The reaction involves the O-acylation of the pyridone tautomer with a powerful triflating agent, typically trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base to scavenge the triflic acid byproduct.

Experimental Protocol:

-

To an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-hydroxypyridine (1.0 equiv.).

-

Dissolve the starting material in anhydrous dichloromethane (DCM, ~0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 equiv.) or another non-nucleophilic base like 2,6-lutidine and stir for 10 minutes. The causality here is critical: the base neutralizes the strongly acidic triflic acid byproduct, preventing side reactions and promoting the desired O-triflation.

-

Slowly, add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv.) dropwise to the stirred solution. This addition must be slow to control the exotherm.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Upon completion, carefully quench the reaction by adding cold water or saturated aqueous sodium bicarbonate.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is typically purified by vacuum distillation to yield 2-pyridyl triflate as a clear liquid.

Method B: Diazotization of 2-Aminopyridine

An alternative one-pot procedure involves the diazotization of 2-aminopyridine with a nitrite source in the presence of triflic acid. This method avoids the direct use of triflic anhydride.

Experimental Protocol: (Adapted from Kassanova et al., 2016)[6]

-

In a suitable reaction vessel, dissolve 2-aminopyridine (1.0 equiv.) in a solvent such as acetonitrile.

-

Cool the mixture to 0 °C.

-

Add triflic acid (2.0-3.0 equiv.) dropwise, maintaining the temperature.

-

Add a solution of sodium nitrite (NaNO₂) (1.1-1.5 equiv.) in water dropwise. Vigorous nitrogen evolution will be observed as the diazonium salt is formed and subsequently displaced by the triflate anion.

-

After the addition is complete, allow the reaction to stir at room temperature for approximately 1 hour.

-

Perform a standard aqueous workup by diluting with water and extracting with a suitable organic solvent (e.g., diethyl ether or DCM).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry and concentrate.

-

Purify the crude product via vacuum distillation or column chromatography.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

2-Pyridyl triflate is a premier electrophile for introducing the 2-pyridyl moiety. Its high reactivity allows for efficient coupling where 2-chloropyridines may be sluggish or require harsh conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions in organic synthesis. 2-Pyridyl triflate couples efficiently with a wide range of aryl- and heteroarylboronic acids or their esters. The choice of catalyst system is crucial for high yields. Catalyst systems based on bulky, electron-rich phosphine ligands are often preferred for coupling with triflates.

Protocol: Synthesis of 2-(4-methoxyphenyl)pyridine

-

To an oven-dried Schlenk flask, add 4-methoxyphenylboronic acid (1.2 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv.).

-

Add the palladium catalyst, Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃, 4 mol%) or XPhos.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

-

Add 2-pyridyl triflate (1.0 equiv.) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 1-4 hours, monitoring progress by TLC or GC-MS. The high reactivity of the triflate often allows for shorter reaction times and lower temperatures compared to chloro- or bromopyridines.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between 2-pyridyl triflate and a terminal alkyne. This reaction is typically co-catalyzed by palladium and a copper(I) salt.

Protocol: Synthesis of 2-(phenylethynyl)pyridine

-

To a Schlenk flask under an inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

-

Add degassed solvent, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the base. Anhydrous THF can be used as a co-solvent.

-

Add 2-pyridyl triflate (1.0 equiv.) followed by the terminal alkyne, such as phenylacetylene (1.1-1.2 equiv.).

-

Stir the reaction at room temperature to 50 °C. The reaction is often complete within a few hours. The mild conditions are a direct benefit of the triflate's high reactivity.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography on silica gel to yield the 2-alkynylpyridine product.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds. 2-Pyridyl triflate is an excellent substrate for coupling with a diverse range of primary and secondary amines. The selection of the palladium catalyst, phosphine ligand, and base is critical and depends on the nature of the amine.

Protocol: Synthesis of 2-morpholinopyridine

-

In a glovebox or under a positive flow of inert gas, add the base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv.), to a Schlenk flask.

-

Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%).

-

Add morpholine (1.2 equiv.) and 2-pyridyl triflate (1.0 equiv.) to the reaction vessel.

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Seal the reaction vessel and heat in a preheated oil bath to 80-110 °C.

-

Stir vigorously until the starting material is consumed as judged by TLC or GC-MS.

-

Cool the reaction to room temperature, quench carefully with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography.

Safety and Handling

2-Pyridyl triflate is classified as a flammable liquid and can cause skin and eye irritation[2][4].

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[2].

-

Storage: Store in a cool, dark place, preferably under an inert atmosphere, as it can be sensitive to air and moisture[3]. It is classified as a flammable liquid and should be stored in an appropriate cabinet away from ignition sources[2].

-

Transport: This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges and regulations[1].

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Pyridin-2-yl triflate (CAS: 65007-00-3) is a highly valuable and reactive building block for modern organic synthesis. Its enhanced reactivity as an electrophile, stemming from the excellent leaving group ability of the triflate anion, makes it a superior alternative to halopyridines in many palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its properties, synthesis, and detailed, actionable protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. By understanding the principles behind its reactivity and applying the robust methodologies described herein, researchers can effectively incorporate the essential 2-pyridyl motif into complex molecules, accelerating discovery in drug development and materials science.

References

- PubChem. (n.d.). Pyridin-2-yl trifluoromethanesulfonate.

- Kassanova, A. Z., Krasnokutskaya, E. A., & Filimonov, V. D. (2016). A Novel Convenient Synthesis of Pyridinyl and Quinolinyl Triflates and Tosylates via One-Pot Diazotization of Aminopyridines and Aminoquinolines in Solution. Synthesis, 48(02), 256-262.

Sources

- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridinyl trifluoromethanesulfonates: preparation methods and use in organic synthesis - Kassanova - Russian Chemical Bulletin [bakhtiniada.ru]

- 3. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Pyridyl Trifluoromethanesulfonate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-pyridyl trifluoromethanesulfonate, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis methodologies, and significant applications of this versatile building block, with a particular focus on its role in advanced cross-coupling reactions.

Core Chemical and Physical Properties

This compound, commonly referred to as 2-pyridyl triflate, is an organosulfur compound distinguished by a pyridine ring functionalized with a trifluoromethanesulfonate (triflate) group.[1] The triflate moiety is an exceptionally good leaving group, rendering the 2-position of the pyridine ring susceptible to nucleophilic substitution and participation in various cross-coupling reactions.[1] This reactivity profile makes it an invaluable tool for the synthesis of complex pyridine-containing molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄F₃NO₃S |

| Molecular Weight | 227.16 g/mol [1][2][3][4][5] |

| CAS Number | 65007-00-3[1][2] |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 1.477 g/mL at 25 °C[5] |

| Boiling Point | 108 °C at 25 mmHg[5] |

| Refractive Index | n20/D 1.435[5] |

| Synonyms | 2-Pyridyl triflate, Trifluoromethanesulfonic acid 2-pyridyl ester, 2-(Trifluoromethylsulfonyloxy)pyridine[2][4] |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. A common and efficient method involves the reaction of 2-hydroxypyridine with trifluoromethanesulfonic anhydride or a related triflating agent in the presence of a base.

A more contemporary and direct one-pot transformation has been developed, which involves the diazotization of aminopyridines.[6] This procedure utilizes sodium nitrite in a dimethyl sulfoxide (DMSO) paste in the presence of trifluoromethanesulfonic acid.[6] This method circumvents the need for isolating intermediate diazonium salts, offering a streamlined and efficient synthesis.[6]

Caption: One-pot synthesis of this compound.

Applications in Organic Synthesis

The primary utility of this compound lies in its role as an electrophilic coupling partner in a variety of palladium-catalyzed cross-coupling reactions. The triflate group's high reactivity as a leaving group facilitates the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.[1]

Superiority in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[7] However, the use of 2-pyridyl boronic acids and their derivatives often presents challenges due to their instability and low reactivity.[7][8][9] this compound emerges as a superior alternative, circumventing the issues associated with boronate reagents.[8][9]

The use of pyridine sulfinates, for which 2-pyridyl triflate can be a precursor, has been shown to be highly effective in palladium-catalyzed desulfinylative cross-coupling processes with a broad scope of aryl and heteroaryl halides.[7][8] This approach provides access to medicinally relevant linked pyridine-heterocycle building blocks that are otherwise difficult to synthesize.[7]

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling of 2-Pyridyl Triflate with an Arylboronic Acid

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction. Note: This is a generalized procedure and may require optimization for specific substrates.

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).

-

Reagent Addition: Add this compound (1.0 equivalent) to the Schlenk tube, followed by a degassed solvent system (e.g., a mixture of toluene and water or dioxane).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-arylpyridine.

This protocol is adapted from established methodologies for palladium-catalyzed cross-coupling reactions involving aryl triflates.

Safety and Handling

This compound is a flammable liquid and vapor.[1][5] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][10][11] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12][13] Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[12]

Table 2: Hazard Identification

| Hazard Statement | GHS Code |

| Flammable liquid and vapor | H226[1][5][10] |

| Causes skin irritation | H315[1][10][11] |

| Causes serious eye irritation | H319[1][10][11] |

| May cause respiratory irritation | H335[1][10][11] |

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its key attribute as an excellent leaving group in the form of the triflate moiety enables a wide array of cross-coupling reactions, providing efficient pathways to complex pyridine-containing molecules. Its successful application, particularly as a superior alternative to traditional boronate reagents in Suzuki-Miyaura couplings, underscores its importance in medicinal chemistry and materials science for the construction of novel molecular architectures. Proper handling and adherence to safety protocols are essential when working with this reactive compound.

References

- Chemical Suppliers. (n.d.). This compound.

- ChemSrc. (n.d.). This compound SDS, 65007-00-3 Safety Data Sheets.

- ResearchGate. (2016). A New Synthesis of Pyridinyl Trifluoromethanesulfonates via One-Pot Diazotization of Aminopyridines in the Presence of Trifluoromethanesulfonic Acid.

- Kassanova, A. Z., Krasnokutskaya, E. A., & Filimonov, V. D. (2016). Pyridinyl trifluoromethanesulfonates: preparation methods and use in organic synthesis. Russian Chemical Bulletin, 65(11), 2559–2567.

- ResearchGate. (2017). 2-(Pyridin-2-yl)pyridinium trifluoromethanesulfonate.

- National Institutes of Health. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.

- Royal Society of Chemistry. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides.

- ResearchGate. (2017). (PDF) Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.

Sources

- 1. Buy this compound | 65007-00-3 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound 98 65007-00-3 [sigmaaldrich.com]

- 4. This compound | CAS 65007-00-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound 98 65007-00-3 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Pd触媒クロスカップリングのための2-ピリジル誘導体 [sigmaaldrich.com]

- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

The Versatile Reactivity of 2-Pyridyl Trifluoromethanesulfonate: A Technical Guide for Synthetic Chemists

Introduction: Unlocking the Potential of a Privileged Heterocycle

To researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] Its unique electronic properties and ability to engage in critical biological interactions make it a privileged structure in the quest for novel therapeutics.[3] However, the functionalization of the pyridine ring, particularly at the 2-position, can present significant synthetic challenges. This guide provides an in-depth exploration of the reactivity of 2-pyridyl trifluoromethanesulfonate (2-pyridyl triflate), a versatile and highly reactive intermediate that has emerged as a powerful tool for overcoming these synthetic hurdles.

The triflate group, as an excellent leaving group, activates the 2-position of the pyridine ring towards a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the facile construction of carbon-carbon and carbon-nitrogen bonds, opening up a vast chemical space for the synthesis of complex pyridine-containing molecules. This guide will delve into the synthesis of 2-pyridyl triflate and its application in key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as other important transformations such as cyanation. We will not only provide detailed, field-proven protocols but also offer insights into the mechanistic underpinnings and the rationale behind experimental choices, empowering you to confidently apply this versatile reagent in your own research endeavors.

Synthesis of this compound: Preparing the Key Intermediate

The efficient synthesis of this compound is the crucial first step in harnessing its synthetic potential. The most common and reliable method involves the reaction of 2-hydroxypyridine with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base.

Underlying Principles of the Synthesis

The hydroxyl group of 2-hydroxypyridine is not a good leaving group. The triflation reaction converts it into a triflate group (-OTf), which is an exceptionally good leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, stabilizing the resulting triflate anion. The choice of base is critical to deprotonate the hydroxyl group, forming the pyridinolate, which then acts as a nucleophile to attack the electrophilic sulfur atom of triflic anhydride. Pyridine is a commonly used base as it is non-nucleophilic enough to not compete with the pyridinolate and is easily removed after the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a robust and scalable method for the preparation of this compound.

Materials:

-

2-Hydroxypyridine

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for inert atmosphere techniques.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxypyridine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Base Addition: Add anhydrous pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Triflic Anhydride Addition: In a separate flame-dried dropping funnel, prepare a solution of trifluoromethanesulfonic anhydride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a colorless to pale yellow liquid.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

2-Pyridyl triflate is an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of C-C and C-N bonds.

The "2-Pyridyl Problem" in Cross-Coupling

It is important to acknowledge the inherent challenges associated with cross-coupling reactions involving 2-substituted pyridines, often referred to as the "2-pyridyl problem". The nitrogen atom at the 2-position can coordinate to the palladium catalyst, leading to catalyst inhibition or unproductive pathways. Furthermore, 2-pyridyl organometallic reagents, particularly boronic acids, are often unstable and prone to protodeboronation.[5] The use of 2-pyridyl triflate as an electrophile circumvents some of these issues by avoiding the need for unstable 2-pyridyl nucleophiles. However, careful selection of ligands and reaction conditions is still crucial to achieve high efficiency.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl and vinyl-aryl structures. In the context of 2-pyridyl triflate, it allows for the introduction of a wide range of aryl and vinyl substituents at the 2-position of the pyridine ring.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-pyridyl triflate, forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The organoboron reagent (boronic acid or ester) is activated by a base to form a boronate species. This species then transfers its organic group to the Pd(II) complex, replacing the triflate group.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Causality in Experimental Design

-

Catalyst and Ligand: The choice of palladium catalyst and ligand is paramount. For coupling with 2-pyridyl triflates, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands are often employed. These ligands promote the oxidative addition step and stabilize the catalytically active species, mitigating the inhibitory effect of the pyridine nitrogen.

-

Base: A base is required to activate the boronic acid for transmetalation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction outcome, and empirical screening is often necessary.

-

Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or mixtures with water are typically used. The presence of water can sometimes be beneficial for the dissolution of the base and the efficiency of the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Pyridyl Triflate

Materials:

-

This compound

-

Aryl- or vinylboronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

-

Phosphine ligand (if not using a pre-catalyst)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

-

Schlenk tube or reaction vial, magnetic stirrer, and standard glassware for inert atmosphere techniques.

Procedure:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add the 2-pyridyl triflate (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the base (2.0-3.0 eq), the palladium catalyst (1-5 mol%), and the ligand (if required, in a 1:2 to 1:4 Pd:ligand ratio) to a Schlenk tube or reaction vial.

-

Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel to achieve a concentration of 0.1-0.5 M with respect to the 2-pyridyl triflate.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

-

Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Representative Suzuki-Miyaura Couplings of 2-Pyridyl Triflate

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |

| 3 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 78 |

Sonogashira Coupling: Synthesis of 2-Alkynylpyridines

The Sonogashira coupling provides a direct route to 2-alkynylpyridines, which are valuable building blocks in medicinal chemistry and materials science. This reaction involves the coupling of 2-pyridyl triflate with a terminal alkyne.

Mechanistic Insights

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper(I).

-

Palladium Cycle: Similar to the Suzuki coupling, the palladium cycle involves oxidative addition of the 2-pyridyl triflate to Pd(0), followed by transmetalation and reductive elimination.

-

Copper Cycle: The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more reactive towards transmetalation with the Pd(II) complex than the alkyne itself.

Caption: Dual catalytic cycle of the Sonogashira coupling.

Causality in Experimental Design

-

Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its presence significantly accelerates the reaction. However, copper-free Sonogashira couplings have also been developed to avoid potential issues with copper contamination in the final product.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.

-

Ligand: As with other cross-coupling reactions, phosphine ligands are crucial for stabilizing the palladium catalyst and promoting the reaction.

Experimental Protocol: Sonogashira Coupling of 2-Pyridyl Triflate

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Et₃N, DIPEA)

-

Anhydrous, degassed solvent (e.g., THF, DMF)

-

Schlenk tube or reaction vial, magnetic stirrer, and standard glassware for inert atmosphere techniques.

Procedure:

-

Reaction Setup: To a Schlenk tube or reaction vial under an inert atmosphere, add the 2-pyridyl triflate (1.0 eq), the terminal alkyne (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

-

Solvent and Base Addition: Add the anhydrous, degassed solvent and the amine base.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Extraction and Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate under reduced pressure. Purify the product by flash column chromatography.

Table 2: Representative Sonogashira Couplings of 2-Pyridyl Triflate

| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (6) | DIPEA | DMF | 50 | 12 | 88 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 60 | 10 | 82 |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[6][7] For 2-pyridyl triflate, this reaction allows for the introduction of primary and secondary amines at the 2-position.

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions:

-

Oxidative Addition: Pd(0) adds to the 2-pyridyl triflate to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form an amido complex.

-

Reductive Elimination: The aryl and amido groups are reductively eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Causality in Experimental Design

-

Base: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

-

Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig (e.g., XPhos, RuPhos), are highly effective. These ligands facilitate both the oxidative addition and the reductive elimination steps.

-

Solvent: Aprotic solvents like toluene, dioxane, or dimethoxyethane (DME) are typically employed.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Pyridyl Triflate

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium pre-catalyst (e.g., a palladacycle or Pd(OAc)₂ with a ligand)

-

Phosphine ligand

-

Strong base (e.g., NaOtBu, LiHMDS)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Schlenk tube or reaction vial, magnetic stirrer, and standard glassware for inert atmosphere techniques.

Procedure:

-

Reaction Setup: In a glovebox, add the base (1.2-1.5 eq), the palladium pre-catalyst (1-3 mol%), and the ligand (if necessary) to a Schlenk tube or reaction vial.

-

Reagent Addition: Add the amine (1.1-1.3 eq) and the 2-pyridyl triflate (1.0 eq).

-

Solvent Addition: Add the anhydrous, degassed solvent.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate. Purify the product by flash column chromatography.

Table 3: Representative Buchwald-Hartwig Aminations of 2-Pyridyl Triflate

| Entry | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | Dioxane | 110 | 24 | 89 |

| 3 | Benzylamine | G3-XPhos (1.5) | - | K₃PO₄ | t-AmylOH | 100 | 16 | 91 |

Other Important Transformations of 2-Pyridyl Triflate

Beyond the "big three" cross-coupling reactions, 2-pyridyl triflate is a valuable substrate for other important synthetic transformations.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group at the 2-position of the pyridine ring can be achieved through palladium-catalyzed cyanation of 2-pyridyl triflate.[8][9] The resulting 2-cyanopyridine is a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various heterocycles.

Key Considerations:

-

Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source as it is less toxic and easier to handle than alkali metal cyanides.[8]

-

Catalyst System: A palladium catalyst, often in combination with a phosphine ligand, is used to facilitate the reaction.

-

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as DMF or DMA at elevated temperatures.

Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Pyridyl Triflate

Materials:

-

This compound

-

Zinc cyanide (Zn(CN)₂)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous, degassed solvent (e.g., DMF)

-

Schlenk tube or reaction vial, magnetic stirrer, and standard glassware for inert atmosphere techniques.

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add 2-pyridyl triflate (1.0 eq), Zn(CN)₂ (0.6-0.8 eq), and the palladium catalyst (2-5 mol%) to a reaction vessel.

-

Solvent Addition: Add the anhydrous, degassed solvent.

-

Reaction: Heat the reaction mixture to 100-120 °C.

-

Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction, and carefully quench with an aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by flash column chromatography.

Conclusion: A Powerful Tool for Modern Synthesis

This compound has proven to be an invaluable reagent for the synthesis and functionalization of 2-substituted pyridines. Its high reactivity as an electrophile in a variety of palladium-catalyzed cross-coupling reactions provides chemists with a reliable and versatile tool to access a wide range of complex molecules. By understanding the underlying mechanisms and the rationale behind the choice of experimental conditions, researchers can effectively leverage the power of this reagent to advance their synthetic programs in drug discovery, materials science, and beyond. This guide has provided a comprehensive overview of the core reactivity of 2-pyridyl triflate, offering both practical protocols and expert insights to facilitate its successful application in the laboratory.

References

- ResearchGate. (2023, March 22). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.

- PubMed Central (PMC). (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.

- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Organic Chemistry Portal. (n.d.). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.

- PubMed Central (PMC). (n.d.). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone.

- ResearchGate. (2025, August 10). A Novel Convenient Synthesis of Pyridinyl and Quinolinyl Triflates and Tosylates via One-Pot Diazotization of Aminopyridines and Aminoquinolines in Solution.

- MDPI. (n.d.). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- ResearchGate. (2025, August 6). ChemInform Abstract: A New Synthesis of Pyridinyl Trifluoromethanesulfonates via One-Pot Diazotization of Aminopyridines in the Presence of Trifluoromethanesulfonic Acid.

- Wikipedia. (n.d.). Sonogashira coupling.

- ACS Publications. (2015, January 2). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- ResearchGate. (n.d.). Scheme. 1. Representative triflate salt (TFA: pyridine) mediated....

- ACS Publications. (2014, February 27). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-Fused Indole Heterocycles.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.

- ResearchGate. (n.d.). Synthesis of pyridyl phosphonium salts from pyridine.

- YouTube. (2020, July 11). Suzuki Coupling.

- Organic Syntheses. (n.d.). n-(5-chloro-2-pyridyl)triflimide - Organic Syntheses Procedure.

- PubMed. (2021, May 10). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- (2026, January 6). The Role of Pyridine Derivatives in Modern Drug Discovery.

- (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery.

- ACS Publications. (n.d.). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners | Organic Letters.

- PubMed Central (PMC). (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.

- Google Patents. (n.d.). EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives.

- Google Patents. (n.d.). US6699993B1 - Process for the preparation of 2-cyanopyridines.

- ResearchGate. (2025, August 6). Divergent reactivities of 2-pyridyl sulfonate esters. Exceptionally mild access to alkyl bromides and 2-substituted pyridines | Request PDF.

- National Institutes of Health. (n.d.). Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways.

- Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science.

- PubMed Central (PMC). (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- (n.d.). Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt.

- Journal of Chemical Reviews. (n.d.). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions.

- PubMed Central (PMC) - NIH. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.

Sources

- 1. This compound 98 65007-00-3 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to 2-Pyridyl Trifluoromethanesulfonate as a Building Block in Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-pyridyl trifluoromethanesulfonate (2-PyOTf), a versatile and highly reactive building block in modern organic synthesis. We will delve into its synthesis, physicochemical properties, and its extensive applications as a superior alternative to traditional 2-halopyridines in a variety of palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this reagent to construct complex molecular architectures, particularly those containing the ubiquitous pyridine motif.

Introduction: The "2-Pyridyl Problem" and the Rise of Pyridyl Triflates

The pyridine ring is a fundamental scaffold in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Consequently, the development of efficient and general methods for the synthesis and functionalization of pyridine-containing compounds is of paramount importance.[3] Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3] However, the use of 2-substituted pyridines as coupling partners often presents significant challenges, a phenomenon frequently referred to as the "2-pyridyl problem".[3][4][5]

2-Pyridyl organometallic reagents, particularly boronic acids and their derivatives, are often unstable and prone to rapid protodeboronation, leading to low yields and limiting their synthetic utility.[3][6] Conversely, while 2-halopyridines can be effective electrophilic coupling partners, their reactivity can be sluggish, and they may not be suitable for all transformations.[7] To circumvent these issues, 2-pyridyl trifluoromethanesulfonates (triflates) have gained prominence as highly effective electrophilic coupling partners. The triflate group is an excellent leaving group, rendering the 2-position of the pyridine ring highly susceptible to nucleophilic attack and participation in a wide range of cross-coupling reactions.[8][9]

This guide will provide a comprehensive overview of this compound, from its preparation to its application in key synthetic transformations, offering field-proven insights and detailed experimental protocols.

Synthesis and Physicochemical Properties of this compound

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound involves the reaction of 2-hydroxypyridine with trifluoromethanesulfonic anhydride (Tf₂O) or another suitable triflating agent in the presence of a base.[8][10]

A general and reliable procedure involves the use of N-(2-pyridyl)triflimide, which can be prepared from 2-aminopyridine.[11] An alternative one-pot diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid also yields pyridyl triflates.[12]

Experimental Protocol: Synthesis from 2-Hydroxypyridine

-

To a solution of 2-hydroxypyridine (1.0 equiv) in an anhydrous, aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) under an inert atmosphere (N₂ or Ar), add a suitable non-nucleophilic base, such as pyridine or triethylamine (1.1 equiv).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.05 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with CH₂Cl₂ or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford this compound as a colorless to pale yellow liquid.[8][13]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 65007-00-3 | [13][14] |

| Molecular Formula | C₆H₄F₃NO₃S | [13][14] |

| Molecular Weight | 227.16 g/mol | [13][14] |

| Appearance | Colorless to pale yellow liquid | [8][13] |

| Boiling Point | 108 °C / 25 mmHg | [13] |

| Density | 1.477 g/mL at 25 °C | [13] |

| Refractive Index | n20/D 1.435 | [13] |

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The high reactivity of the triflate leaving group makes this compound an exceptional substrate for a variety of palladium-catalyzed cross-coupling reactions.[8] This section will detail its application in several key transformations, providing mechanistic insights and representative experimental protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. While the coupling of 2-pyridylboronic acids is often problematic, the use of 2-pyridyl triflates with aryl- or vinylboronic acids or their esters provides a robust and reliable alternative.[15][16][17]

Mechanistic Rationale: The catalytic cycle, illustrated below, begins with the oxidative addition of the 2-pyridyl triflate to a Pd(0) complex. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Pyridyl Triflate

-

To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₃PO₄ or Cs₂CO₃ (2-3 equiv).[17]

-

Add an anhydrous solvent, such as 1,4-dioxane or toluene.

-

Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the desired 2-arylpyridine.

Stille Coupling

The Stille coupling provides another powerful method for C-C bond formation, utilizing organostannane reagents. 2-Pyridyl triflates are excellent electrophiles for this reaction, coupling efficiently with a variety of organostannanes.[9][18]

Mechanistic Considerations: The mechanism of the Stille reaction is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.[18] A key advantage is the tolerance of a wide range of functional groups.

Caption: Experimental workflow for a typical Stille coupling reaction.

Experimental Protocol: Stille Coupling of 2-Pyridyl Triflate

-

In a flask purged with an inert gas, combine this compound (1.0 equiv), the organostannane reagent (1.1-1.3 equiv), and a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).

-

Add an anhydrous solvent, such as toluene or DMF.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for several hours.

-

Upon completion, cool the reaction and dilute with a suitable organic solvent.

-

Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide/triflate and a terminal alkyne.[19][20] 2-Pyridyl triflates are highly effective substrates for this transformation, providing access to 2-alkynylpyridines, which are valuable intermediates in medicinal chemistry and materials science.[21]

Mechanistic Pathway: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I).[19] The palladium catalyst undergoes oxidative addition with the 2-pyridyl triflate, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, affords the final product.[19] Copper-free variants of the Sonogashira coupling have also been developed.[22]

Experimental Protocol: Sonogashira Coupling of 2-Pyridyl Triflate

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH).

-

Add a suitable solvent, such as THF or DMF.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines.[23][24] 2-Pyridyl triflates are excellent electrophilic partners in this reaction, reacting with a wide range of primary and secondary amines.[25]

Catalytic Cycle Overview: The reaction proceeds via oxidative addition of the 2-pyridyl triflate to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the 2-aminopyridine product.[23]

Caption: Key steps in the Buchwald-Hartwig amination workflow.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Pyridyl Triflate

-

Charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv).

-

Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Comparative Advantages over 2-Halopyridines

The use of this compound offers several distinct advantages over the more traditional 2-halopyridines in cross-coupling reactions:

-

Enhanced Reactivity: The triflate group is a significantly better leaving group than halides (I > Br > Cl), leading to faster reaction rates and often allowing for milder reaction conditions.[9]

-

Broader Substrate Scope: The increased reactivity of 2-pyridyl triflates can enable the coupling of challenging or less reactive nucleophiles that may not react efficiently with 2-halopyridines.

-

Accessibility: 2-Hydroxypyridines, the precursors to 2-pyridyl triflates, are often more readily available and less expensive than the corresponding 2-halopyridines.

Conclusion and Future Outlook

This compound has established itself as an indispensable building block in modern organic synthesis. Its high reactivity and versatility in a range of palladium-catalyzed cross-coupling reactions provide a powerful solution to the long-standing "2-pyridyl problem." The ability to efficiently construct complex pyridine-containing molecules under relatively mild conditions has significant implications for the fields of drug discovery, materials science, and agrochemicals.[8] Future research in this area will likely focus on the development of even more active and selective catalyst systems, further expanding the synthetic utility of this remarkable reagent. The continued exploration of pyridyl nonaflates and other sulfonates may also offer new avenues for reactivity and selectivity.[26]

References

- Zhang, H., & Cai, Q. (2012). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 17(12), 14330-14341. [Link]

- Cook, X. A., Gombert, A., de Gombert, A., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]

- Billingsley, K. L., & Buchwald, S. L. (2008). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 130(48), 16498–16499. [Link]

- Cook, X. A., Gombert, A., de Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie, 132(20), 11164-11188. [Link]

- Kim, J., & Lee, S. (2013). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. Bulletin of the Korean Chemical Society, 34(4), 1137-1140. [Link]

- Hu, Y., Gao, Y., Ye, J., Ma, Z., Feng, J., Liu, X., Lei, P., & Szostak, M. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Letters, 25(17), 2975–2980. [Link]

- Krasnokutskaya, E. A., Semenova, M. Y., & Filimonov, V. D. (2007). A New Synthesis of Pyridinyl Trifluoromethanesulfonates via One-Pot Diazotization of Aminopyridines in the Presence of Trifluoromethanesulfonic Acid. Synthesis, 2007(01), 71-74. [Link]

- Campeau, L.-C., Fagnou, K. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 128(10), 3263-3270. [Link]

- Comins, D. L., & Dehghani, A. (1992). Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)-Triflimide and N-(5-Chloro-2-Pyridyl)Triflimide. Tetrahedron Letters, 33(42), 6299-6302. [Link]

- Aubé, J., & Wolfe, J. P. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][25]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2736–2747. [Link]

- Vyvyan, J. R., Dell, J. A., Ligon, T. J., Motanic, K. K., & Wall, H. S. (2010). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. Synthesis, 2010(21), 3637-3644. [Link]

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Villagra, C., & Cárdenas-Jirón, G. I. (2013). New 4-Pyridyl Nonaflates as Precursors for Push–Pull Solvatochromic Dyes. Synthesis, 45(14), 1989-1996. [Link]

- Vyvyan, J. R., Dell, J. A., Ligon, T. J., Motanic, K. K., & Wall, H. S. (2010). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Synthesis, 2010(21), 3637-3644. [Link]

- Organic Syntheses. (n.d.). PREPARATION OF 2-FLUORO-6-PHENYLPYRIDINE.

- ResearchGate. (n.d.). Synthesis of pyridyl phosphonium salts from pyridine.

- Organic Syntheses. (n.d.). N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE.